molecular formula C19H23Cl2NO2 B1679426 Ro 04-5595 hydrochloride CAS No. 64047-73-0

Ro 04-5595 hydrochloride

Número de catálogo: B1679426
Número CAS: 64047-73-0
Peso molecular: 368.3 g/mol
Clave InChI: NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing NMDA receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ro 04-5595 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ro 04-5595 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Aplicaciones Científicas De Investigación

Neurological Disorders

Ro 04-5595 hydrochloride has been investigated for its potential therapeutic effects in various neurological disorders, including:

  • Alzheimer's Disease: Research indicates that NMDA receptor hypofunction may contribute to cognitive deficits in Alzheimer's disease. This compound's ability to selectively inhibit GluN2B-containing NMDA receptors makes it a candidate for studying synaptic dysfunction associated with this condition .
  • Parkinson's Disease: The compound has been used to explore excitotoxicity mechanisms related to dopaminergic neuron degeneration, potentially offering insights into treatment strategies .

Behavioral Studies

Behavioral studies utilizing this compound have provided valuable data on the role of NMDA receptors in addiction and anxiety-related behaviors:

  • In one study, adult mice were administered this compound to evaluate its effects on locomotor activity and anxiety levels. The results indicated that the compound could modulate behaviors linked to NMDA receptor activity, supporting its use in addiction research .

Synaptic Plasticity

This compound has been instrumental in investigating mechanisms underlying synaptic plasticity:

  • Studies have shown that inhibiting GluN2B-containing NMDA receptors can alter long-term potentiation (LTP) and long-term depression (LTD), which are critical processes for learning and memory .

Case Study 1: Impact on Synaptic Transmission

A study conducted by Zielonka et al. (2016) explored the effects of this compound on synaptic transmission in rodent models. The findings demonstrated that administration of the compound significantly reduced NMDA receptor-mediated currents, suggesting its potential role in modulating synaptic strength and plasticity .

Case Study 2: Behavioral Effects in Substance Abuse

In a behavioral study involving methamphetamine-treated mice, this compound was utilized to assess its impact on locomotor activity. Results indicated that the compound effectively attenuated hyperactivity induced by methamphetamine, highlighting its potential as a therapeutic agent for substance abuse disorders .

Mecanismo De Acción

Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitotoxicity. The molecular targets include the NMDA receptor complex, and the pathways involved are primarily related to calcium influx and downstream signaling cascades .

Comparación Con Compuestos Similares

Similar Compounds

    Ifenprodil: Another GluN2B-selective NMDA receptor antagonist.

    Ro 25-6981: A potent and selective antagonist for GluN2B-containing NMDA receptors.

    Eliprodil: A non-competitive antagonist of NMDA receptors.

Uniqueness

Ro 04-5595 hydrochloride is unique due to its high selectivity and affinity for the GluN2B subunit, which makes it particularly useful for studying the specific roles of these receptors in various physiological and pathological processes .

Actividad Biológica

Ro 04-5595 hydrochloride, with the chemical formula C19H22ClNO2·HCl and a molecular weight of 368.3 g/mol, is a selective antagonist for NMDA receptors containing the GluN2B subunit (formerly known as NR2B). It is primarily utilized in research settings to study the role of these receptors in various neurological processes and disorders. The compound exhibits a binding affinity characterized by a Ki value of 31 nM, indicating its potency as a selective antagonist .

Chemical Characteristics

PropertyDetails
Chemical Name 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride
CAS Number 64047-73-0
Purity ≥98% (HPLC)
Storage Conditions Desiccate at +4°C
PubChem ID 46739

Ro 04-5595 selectively inhibits the GluN2B subunit of NMDA receptors, which are critical in mediating synaptic plasticity and memory function. By blocking these receptors, Ro 04-5595 can modulate excitatory neurotransmission, making it a valuable tool in studying conditions such as neurodegeneration, schizophrenia, and pain management .

Research Findings

  • In Vitro Studies : Research has demonstrated that Ro 04-5595 effectively reduces NMDA receptor-mediated currents in neuronal cultures. This action is crucial for understanding synaptic dysfunctions associated with various neurological disorders .
  • Animal Models : In vivo studies using animal models have shown that administration of Ro 04-5595 can attenuate hyperactivity induced by amphetamine, suggesting its potential role in treating conditions like ADHD and other behavioral disorders .
  • Neuroprotective Effects : Studies indicate that Ro 04-5595 may exert neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases. This property makes it a candidate for further exploration in therapeutic contexts .

Case Studies

Several case studies have highlighted the effects of Ro 04-5595 in different experimental setups:

  • Case Study 1 : In a study examining the effects of repeated neurotensin injections on locomotion and ERK activation, Ro 04-5595 was shown to sensitize responses to amphetamines, providing insights into the modulation of dopaminergic pathways through NMDA receptor antagonism .
  • Case Study 2 : Another investigation focused on the compound's ability to mitigate symptoms associated with chronic pain models in rodents. Researchers noted significant reductions in pain perception when subjects were treated with Ro 04-5595 prior to inducing pain stimuli .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Ro 04-5595 hydrochloride’s selectivity toward NMDA receptor NR2B subunits?

Ro 04-5595 binds competitively to the NR2B subunit of NMDA receptors, distinct from the ifenprodil-binding site, with an EC50 of 186 ± 32 nmol/L in vitro . Autoradiographic studies using [<sup>3</sup>H]Ro 04-5595 confirm preferential binding in NR2B-rich brain regions (e.g., cortex, hippocampus), with minimal affinity for cerebellar regions lacking NR2B . Researchers should validate receptor specificity using displacement assays with NR2B-selective antagonists (e.g., Ro 25-6981, CP-101,606) to rule off-target effects .

Q. How can researchers determine the binding affinity and kinetics of Ro 04-5595 in vitro?

Use radioligand competition assays with [<sup>3</sup>H]ifenprodil or [<sup>3</sup>H]Ro 04-5595 in rat brain slices to calculate Ki values. Jakobsson et al. (2019) reported a Ki of 2 nM for Ro 04-5595 in rat brain slices, contrasting with EC50 values from functional assays . Discrepancies may arise from assay conditions (e.g., receptor density, buffer composition). Include negative controls (e.g., cerebellar tissue) to confirm NR2B specificity .

Q. What experimental models are appropriate for studying Ro 04-5595’s neuroprotective effects?

Rodent models of NMDA-mediated excitotoxicity (e.g., ischemic stroke, traumatic brain injury) are suitable. Combine behavioral assessments (e.g., locomotor activity in amphetamine-sensitized rats ) with ex vivo autoradiography to correlate receptor occupancy with functional outcomes. Ensure dose optimization using pharmacokinetic (PK) data, as rapid clearance (~90 minutes in rats) may limit therapeutic windows .

Advanced Research Questions

Q. How should researchers design PET imaging studies with [<sup>11</sup>C]Ro 04-5595 to investigate NR2B receptor dynamics in vivo?

Synthesize [<sup>11</sup>C]Ro 04-5595 via N-methylation of the precursor (N-desmethyl-Ro-04-5595) using [<sup>11</sup>C]iodomethane in DMF (40°C, 1 minute). Achieve radiochemical purity >99% and molar activity >12 MBq/nmol . Conduct dynamic PET scans in rodents to assess brain uptake, with parallel autoradiography to validate regional binding. Note that low molar activity may cause non-specific binding due to saturation of peripheral sites .

Q. What methodological considerations are critical when analyzing contradictory data between in vitro binding and in vivo PET studies?

In vitro binding assays (e.g., Ki = 2 nM ) may overestimate in vivo efficacy due to blood-brain barrier penetration limitations or metabolic instability. Compare PET-derived receptor occupancy (e.g., peak SUV ~0.7 in rats ) with in vitro EC50 values. Use compartmental modeling to adjust for rapid clearance (~20-minute half-life) and metabolite interference (e.g., [<sup>11</sup>C]CO2 from N-demethylation ).

Q. How can enantiomeric purity impact the interpretation of Ro 04-5595’s NR2B antagonism?

The R-enantiomer of Ro 04-5595 exhibits higher NR2B affinity than the S-form. Synthesize enantiomerically pure variants via chiral resolution and test in competitive autoradiography. For PET studies, use [<sup>11</sup>C]-(R)-Ro 04-5595 to minimize non-specific binding and improve signal-to-noise ratios in vivo . Validate enantiomer stability under experimental conditions to prevent racemization.

Q. What strategies mitigate variability in radiochemical yields during [<sup>11</sup>C]Ro 04-5595 synthesis?

Optimize reaction parameters (e.g., captive solvent method , temperature, precursor concentration) to enhance radiochemical yield (reported at 13 ± 3% ). Use hypervalent iodinane-based fluorination for electron-rich aromatic precursors common in NMDA ligands . Include quality control steps (HPLC, mass spectrometry) to ensure consistency across batches.

Q. Methodological Guidance

  • Handling and Safety : Follow OSHA guidelines for carcinogenic compounds (Category 2). Use PPE (gloves, goggles) and conduct experiments in ventilated hoods .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: report detailed experimental protocols, compound characterization (e.g., NMR, HPLC), and deposit supplementary data for peer review .
  • Ethical Compliance : Obtain institutional approval for animal studies, aligning PK/PD experiments with the 3Rs (Replacement, Reduction, Refinement) .

Propiedades

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982243
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-73-0
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride
1-Phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanol
Ro 04-5595 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.